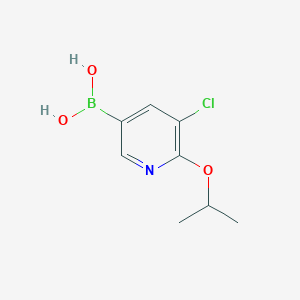
5-氯-6-异丙氧基吡啶-3-硼酸
描述
“5-Chloro-6-isopropoxypyridine-3-boronic acid” is a chemical compound with the molecular formula C8H11BClNO3 . It’s used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “5-Chloro-6-isopropoxypyridine-3-boronic acid” can be represented by the SMILES stringCC(C)Oc1ncc(cc1Cl)B(O)O . Physical And Chemical Properties Analysis
The molecular weight of “5-Chloro-6-isopropoxypyridine-3-boronic acid” is 215.44 . The predicted boiling point is 349.7±52.0 °C .科学研究应用
溶剂萃取和硼回收
对脂肪族1,3-二醇的研究,包括类似于5-氯-6-异丙氧基吡啶-3-硼酸的分子,在从水溶液中萃取硼酸方面表现出高效性。这些化合物已被证明能有效地从有机相中回收硼,突显了它们在环境和分析化学中的潜力,以解决与硼酸生产过程相关的水污染和资源损失问题。Karakaplan等人(2004年)对硼的萃取行为及其回收的研究展示了这些化合物在增强硼萃取技术方面的相关性(Karakaplan等人,2004年)。
有机合成中的催化作用
硼酸,包括5-氯-6-异丙氧基吡啶-3-硼酸的衍生物,在有机合成中发挥着至关重要的作用,特别是在催化中。Hashimoto等人(2015年)发现了一种新的硼酸催化,实现了高度对映选择性的氮杂Michael加成,展示了该化合物在合成密集官能化环己烷中的实用性。这一发现强调了硼酸在催化对药物和先进材料开发至关重要的反应中的多功能性(Hashimoto et al., 2015)。
PET放射配体的开发
合成MK-1064,一种用于成像促觉素-2受体的放射配体,涉及到5-(氯吡啶-3-基)硼酸,这是一种与5-氯-6-异丙氧基吡啶-3-硼酸相关的化合物。Gao等人(2016年)强调了该化合物在开发新的PET放射配体中的作用,展示了它在神经成像和神经疾病研究中的重要性。这项研究有助于推动用于睡眠障碍和阿尔茨海默病等疾病的诊断工具的发展(Gao et al., 2016)。
绿色化学的进展
在可持续化学领域,Arnold等人(2008年)开发了基于N,N-二异丙基苄胺-2-硼酸衍生物的新型催化剂,用于羧酸和胺之间的直接酰胺形成。这项研究强调了硼酸衍生物在促进更环保的合成方法中的作用,突显了该化合物对减少化学制造的生态影响的贡献(Arnold et al., 2008)。
安全和危害
生化分析
Biochemical Properties
5-Chloro-6-isopropoxypyridine-3-boronic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with diols and other molecules containing hydroxyl groups. This property is particularly useful in the inhibition of serine proteases, where the boronic acid moiety interacts with the active site serine residue, forming a reversible covalent bond . Additionally, 5-Chloro-6-isopropoxypyridine-3-boronic acid can interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, by mimicking the transition state of their substrates .
Cellular Effects
The effects of 5-Chloro-6-isopropoxypyridine-3-boronic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by inhibiting key enzymes, leading to altered gene expression and cellular metabolism . For instance, in cancer cells, 5-Chloro-6-isopropoxypyridine-3-boronic acid has been shown to inhibit proteasome activity, resulting in the accumulation of misfolded proteins and subsequent cell death . Moreover, this compound can modulate the activity of kinases, affecting cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, 5-Chloro-6-isopropoxypyridine-3-boronic acid exerts its effects through several mechanisms. One primary mechanism is the inhibition of serine proteases by forming a reversible covalent bond with the active site serine residue . This interaction prevents the enzyme from catalyzing its substrate, thereby inhibiting its activity. Additionally, 5-Chloro-6-isopropoxypyridine-3-boronic acid can bind to the active sites of kinases and phosphatases, mimicking the transition state of their substrates and inhibiting their activity . These interactions lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Chloro-6-isopropoxypyridine-3-boronic acid in laboratory settings are crucial for its effectiveness in biochemical assays. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture and light . Long-term studies have shown that 5-Chloro-6-isopropoxypyridine-3-boronic acid can have sustained effects on cellular function, particularly in inhibiting proteasome activity and altering gene expression . Its effectiveness may diminish over time due to degradation .
Dosage Effects in Animal Models
In animal models, the effects of 5-Chloro-6-isopropoxypyridine-3-boronic acid vary with different dosages. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 5-Chloro-6-isopropoxypyridine-3-boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect without causing adverse reactions .
Metabolic Pathways
5-Chloro-6-isopropoxypyridine-3-boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes such as kinases and phosphatases . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . For example, the inhibition of proteasome activity by 5-Chloro-6-isopropoxypyridine-3-boronic acid can result in the accumulation of ubiquitinated proteins, affecting protein turnover and cellular metabolism .
Transport and Distribution
The transport and distribution of 5-Chloro-6-isopropoxypyridine-3-boronic acid within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-Chloro-6-isopropoxypyridine-3-boronic acid can localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 5-Chloro-6-isopropoxypyridine-3-boronic acid is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, 5-Chloro-6-isopropoxypyridine-3-boronic acid can localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, its localization to the cytoplasm allows it to interact with cytoplasmic enzymes and signaling molecules .
属性
IUPAC Name |
(5-chloro-6-propan-2-yloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BClNO3/c1-5(2)14-8-7(10)3-6(4-11-8)9(12)13/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBGVPFZYGJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675116 | |
| Record name | {5-Chloro-6-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-69-4 | |
| Record name | B-[5-Chloro-6-(1-methylethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {5-Chloro-6-[(propan-2-yl)oxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-Methyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B1454227.png)
![Tert-butyl 4-[(1,3-benzothiazol-2-ylsulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1454228.png)
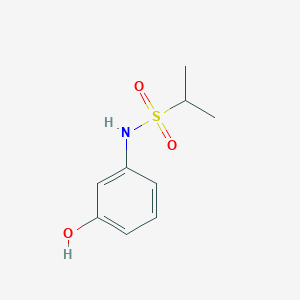
![1-[(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1454235.png)
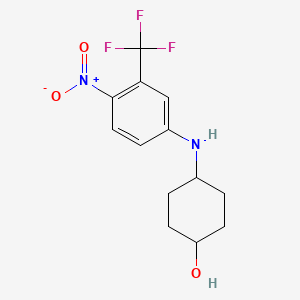
![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
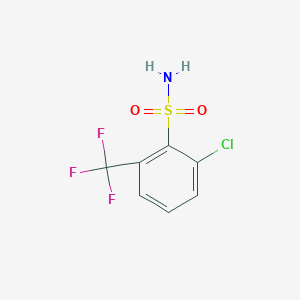
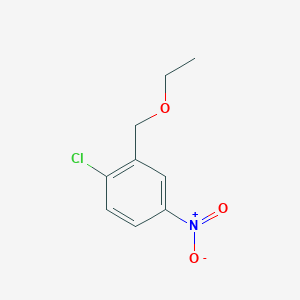

amine](/img/structure/B1454245.png)
![Ethyl 2-[(3-chloro-4-fluorophenyl)sulfanyl]acetate](/img/structure/B1454246.png)

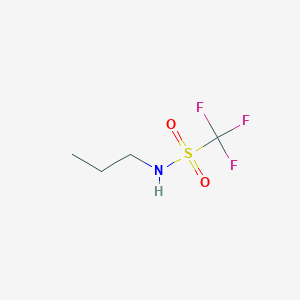
![1-[(3-methoxyphenyl)methyl]-1H-indol-6-amine](/img/structure/B1454249.png)